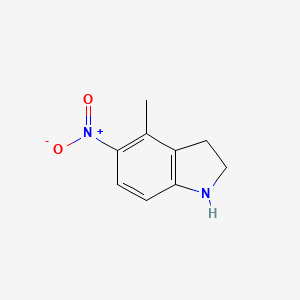

4-Methyl-5-nitroindoline

CAS No.: 165250-68-0

Cat. No.: VC2261552

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 165250-68-0 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 4-methyl-5-nitro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |

| Standard InChI Key | XZXMLIIFZFXIHW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |

Introduction

Chemical Identity and Fundamental Properties

4-Methyl-5-nitroindoline (CAS: 165250-68-0) is a specialized chemical compound with a defined molecular structure and specific physicochemical properties. The compound belongs to the indoline family, which features a bicyclic structure consisting of a benzene ring fused with a nitrogen-containing five-membered saturated ring. The addition of methyl and nitro functional groups at specific positions creates its distinctive chemical identity.

Structural Characteristics

The compound features a 2,3-dihydroindole skeleton with two key substituents: a methyl group at the 4-position and a nitro group at the 5-position. This particular arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns. The nitro group's electron-withdrawing properties significantly influence the electronic distribution within the molecule, while the methyl group provides modest electron-donating effects.

Physicochemical Properties

Table 1 presents the fundamental physicochemical properties of 4-Methyl-5-nitroindoline:

These properties establish 4-Methyl-5-nitroindoline as a relatively high-boiling organic compound with moderate acidity, characteristics that influence its handling requirements and potential applications in various chemical processes.

Analytical Characterization and Spectroscopic Properties

The identification and characterization of 4-Methyl-5-nitroindoline rely on various spectroscopic techniques that provide structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 4-Methyl-5-nitroindoline is limited in the provided search results, information from related compounds can provide insight into expected spectral features. For the related compound 4-Methyl-5-nitroindole, the ¹H NMR data (DMSO-d6, 200 MHz) shows the following characteristic signals:

-

δ 11.72 (br s, 1H) - attributed to the NH proton

-

δ 7.81 (d, J=9.0 Hz, 1H) - aromatic proton

-

δ 7.56 (t, J=2.8 Hz, 1H) - aromatic proton

-

δ 7.39 (d, J=8.9 Hz, 1H) - aromatic proton

-

δ 6.79 (m, 1H) - aromatic proton

For 4-Methyl-5-nitroindoline, one would expect similar aromatic proton signals but with differences reflecting the saturated pyrrole ring and the presence of additional aliphatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of similar nitroindoles shows characteristic absorptions that would likely be present in 4-Methyl-5-nitroindoline:

-

Strong absorption bands around 3300 cm⁻¹ (N-H stretching)

-

Bands at approximately 1600-1585 cm⁻¹ (aromatic C=C stretching)

-

Strong bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ ranges (asymmetric and symmetric NO₂ stretching)

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 178, corresponding to the molecular weight of 4-Methyl-5-nitroindoline, along with characteristic fragmentation patterns typical of nitroaromatic compounds.

Chemical Reactivity and Transformation Pathways

The chemical behavior of 4-Methyl-5-nitroindoline is influenced by both its indoline core structure and the functional groups attached to it. These properties dictate its reactivity patterns and potential applications in synthetic chemistry.

Nitro Group Transformations

The nitro group at the 5-position represents a versatile functional handle for further chemical transformations. One significant reaction is the reduction of the nitro group to form an amino group, which can serve as a precursor for various nitrogen-containing derivatives.

As demonstrated with the related compound 4-Methyl-5-nitroindole, the nitro group readily undergoes reduction: "A solution of 4-methyl-5-nitroindole (0.72 g, 4.1 mmol) in 50 mL of methanol was stirred with 50 mg of 10% Pd/C under H₂ for 12 h. Reaction mixture was filtered and concentrated in vacuo to provide an oil (0.61 g, >95%)" . Similar reduction conditions would likely be applicable to 4-Methyl-5-nitroindoline.

Indoline Nitrogen Reactivity

The nitrogen atom in the indoline structure can participate in various alkylation and acylation reactions. According to the search results, related indole compounds have been subjected to methylation using methyl iodide in the presence of potassium hydroxide or potassium carbonate, achieving high yields (88%) . Similar reactivity would be expected for the indoline nitrogen in 4-Methyl-5-nitroindoline, though potentially with enhanced nucleophilicity due to the saturated ring structure.

Oxidation to Indole Derivatives

4-Methyl-5-nitroindoline can undergo oxidation to form the corresponding 4-methyl-5-nitroindole. This transformation typically employs oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol, as described in the search results: "To a suspension of 4-methyl-5-nitroindoline (4.767 g, 0.0268 mol) in 100 mL of methanol was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (6.697 g, 0.0295 mol)... Total yield=4.578 g (97%)" .

Applications in Chemical Research and Development

4-Methyl-5-nitroindoline and its derivatives have several potential applications in chemical research, pharmaceutical development, and materials science.

Synthetic Building Blocks

As a functionalized indoline, 4-Methyl-5-nitroindoline serves as an important intermediate in the synthesis of more complex molecular structures. The presence of both nitro and methyl groups provides multiple sites for further chemical modifications, making it a valuable building block in pharmaceutical and agrochemical research.

Probes for Spectroscopic Studies

Related nitroindoline compounds have been used as spectroscopic probes. For instance, 1-methyl-5-nitroindoline has been employed as a probe to detect structural changes in liquid water at different temperatures: "The molecule 1-methyl-5-nitroindoline (MNI) demonstrates to be a suitable probe to detect the change of structure of liquid water by varying temperature" . Similar applications might be possible for 4-Methyl-5-nitroindoline in specialized spectroscopic investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume